molecular formula C6H11NO2S B1315389 Methyl thiomorpholine-3-carboxylate CAS No. 78865-47-1

Methyl thiomorpholine-3-carboxylate

Cat. No.: B1315389
CAS No.: 78865-47-1
M. Wt: 161.22 g/mol
InChI Key: CYKUMLWZCRVBJA-UHFFFAOYSA-N
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Description

Methyl thiomorpholine-3-carboxylate is an organic compound with the molecular formula C6H11NO2S It belongs to the class of thiomorpholines, which are sulfur-containing heterocyclic compounds

Biochemical Analysis

Biochemical Properties

Methyl thiomorpholine-3-carboxylate plays a significant role in biochemical reactions, particularly in the reduction of imine bonds in brain substrates. It interacts with enzymes such as thiomorpholine-carboxylate dehydrogenase, which catalyzes the reduction of thiomorpholine-3-carboxylate to 3,4-dehydro-thiomorpholine-3-carboxylate using NAD(P)+ as a cofactor . This interaction is crucial for the regulation of imine bonds in substrates like cystathionine ketimine and lanthionine ketimine, which are important in brain function .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to bind thyroid hormone, acting as a reversible inhibitor and regulating the free intracellular concentration of triiodothyronine . This regulation impacts the access of triiodothyronine to its nuclear receptors, thereby influencing gene expression and cellular metabolism . Additionally, its interaction with thiomorpholine-carboxylate dehydrogenase suggests a role in the metabolic processes within the brain .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound specifically binds to thyroid hormone, inhibiting its activity and regulating its intracellular concentration . This binding interaction is crucial for maintaining the balance of thyroid hormone levels within cells. Furthermore, the reduction of imine bonds by thiomorpholine-carboxylate dehydrogenase highlights its role in enzyme-mediated biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential impact on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that at lower doses, the compound exhibits beneficial effects on cellular function and metabolism . At higher doses, toxic or adverse effects have been observed, including disruptions in cellular signaling pathways and metabolic processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the reduction of imine bonds. The compound interacts with enzymes such as thiomorpholine-carboxylate dehydrogenase, which catalyzes its conversion to 3,4-dehydro-thiomorpholine-3-carboxylate . This interaction is essential for maintaining the balance of imine bonds in brain substrates and regulating metabolic flux . Additionally, the compound’s involvement in thyroid hormone metabolism further underscores its role in cellular metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s binding to thyroid hormone suggests its involvement in thyroid hormone transport and regulation . This interaction facilitates the distribution of this compound within cells, ensuring its availability for biochemical reactions and metabolic processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules . Its presence in these subcellular compartments is essential for its role in metabolic processes and enzyme-mediated reactions . Additionally, the compound’s interaction with thyroid hormone receptors in the nucleus highlights its involvement in gene expression regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl thiomorpholine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of thiomorpholine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

  • Thiomorpholine is dissolved in an organic solvent such as dichloromethane.
  • A base, such as triethylamine, is added to the solution to deprotonate the thiomorpholine.
  • Methyl chloroformate is then added dropwise to the reaction mixture while maintaining a low temperature (0-5°C).
  • The reaction mixture is stirred for several hours, allowing the formation of this compound.
  • The product is isolated by extraction and purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl thiomorpholine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carboxylate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl thiomorpholine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a pharmacophore in drug design, aiming to develop new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Comparison with Similar Compounds

  • Thiomorpholine
  • Methyl morpholine-3-carboxylate
  • Methyl piperidine-3-carboxylate

Properties

IUPAC Name

methyl thiomorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKUMLWZCRVBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511653
Record name Methyl thiomorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78865-47-1
Record name Methyl thiomorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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